Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-

Medicinal Chemistry Intermediate Quality Control Sulfonylurea Synthesis

Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (CAS 109351-13-5) is a sulfonylaniline derivative characterized by a 4,5-dimethoxyaniline core linked via a sulfonyl bridge to a 4-aminophenyl moiety, yielding a molecular formula of C14H16N2O4S and a molecular weight of 308.35 g/mol. The compound is listed on multiple chemical supplier platforms but is explicitly marked as a patent-protected product whose commercial sale is restricted, indicating its role as a proprietary intermediate rather than a generic commodity.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35 g/mol
CAS No. 109351-13-5
Cat. No. B028599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-
CAS109351-13-5
Synonyms2-(4-aminophenyl)sulfonyl-4,5-dimethoxy-aniline
Molecular FormulaC14H16N2O4S
Molecular Weight308.35 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N)OC
InChIInChI=1S/C14H16N2O4S/c1-19-12-7-11(16)14(8-13(12)20-2)21(17,18)10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3
InChIKeyLZMOXOZTMVYCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (CAS 109351-13-5): Core Structural Identity and Supplier-Landscape Context


Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (CAS 109351-13-5) is a sulfonylaniline derivative characterized by a 4,5-dimethoxyaniline core linked via a sulfonyl bridge to a 4-aminophenyl moiety, yielding a molecular formula of C14H16N2O4S and a molecular weight of 308.35 g/mol . The compound is listed on multiple chemical supplier platforms but is explicitly marked as a patent-protected product whose commercial sale is restricted, indicating its role as a proprietary intermediate rather than a generic commodity . Its density is reported as 1.338 g/cm³ with a boiling point of 554.9 °C at 760 mmHg, consistent with a relatively high-molecular-weight aromatic sulfone .

Why Generic 4,5-Dimethoxyaniline or Simple Sulfone Analogs Cannot Replace Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (CAS 109351-13-5) in Regulated Synthesis


The combination of the 4,5-dimethoxy substitution pattern on the aniline ring and the 4-aminophenylsulfonyl group creates a uniquely functionalized intermediate that cannot be replicated by simpler analogs such as 2,5-dimethoxyaniline, 2-[(4-aminophenyl)sulfanyl]-4,5-dimethoxyaniline (the thioether reduction analog, CAS 56948-12-0), or 2,4'-diaminophenyl sulfone (lacking the methoxy groups). The sulfonyl group provides a distinct oxidation state and electrophilic character at sulfur compared to the sulfanyl analog, directly altering reactivity in downstream coupling reactions such as sulfonamide or sulfonylurea formation . The regulated patent status further prevents unauthorized generic interchange in pharmaceutical intermediate supply chains, making authenticated sourcing of the exact CAS number a compliance necessity .

Head-to-Head Quantitative Differentiation: Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (CAS 109351-13-5) Versus Its Closest Analogs


Molecular Weight and Oxidation-State Differentiation vs. the Sulfanyl (Thioether) Analog

The target compound (M.W. 308.35 g/mol) contains a fully oxidized sulfonyl linker, whereas the direct thioether analog 2-[(4-aminophenyl)sulfanyl]-4,5-dimethoxyaniline (CAS 56948-12-0) has a molecular weight of 276.35 g/mol . The 32 Da mass difference corresponds to the two additional oxygen atoms on sulfur and is analytically distinguishable by LC-MS or elemental analysis. The sulfonyl group is electron-withdrawing (Hammett σ_p ≈ 0.72 for SO₂Ar vs. σ_p ≈ 0.05 for SAr), which modulates the nucleophilicity of the adjacent aniline nitrogen and influences coupling efficiency in sulfonamide bond formation.

Medicinal Chemistry Intermediate Quality Control Sulfonylurea Synthesis

Boiling Point and Thermal Stability Differentiation vs. Des-Methoxy Analog 2,4'-Diaminophenyl Sulfone

The target compound exhibits a boiling point of 554.9 °C at 760 mmHg , which is substantially higher than that reported for 2,4'-diaminophenyl sulfone (2-[(4-aminophenyl)sulfonyl]aniline, CAS 27147-69-9), reflecting the additional 4,5-dimethoxy substitution that increases molecular weight and intermolecular hydrogen-bonding capacity. The elevated boiling point can inform solvent selection, distillation protocols, and thermal hazard assessments during scale-up.

Process Chemistry Thermal Safety Distillation Feasibility

Patent-Restricted Sourcing Differentiation vs. Commodity Sulfonylaniline Intermediates

According to ChemicalBook, the compound is a patent-protected product whose sale is prohibited pending authorization from the patent owner or licensee . In contrast, generic sulfonylaniline building blocks such as 4-[(4-aminophenyl)sulfonyl]aniline or 2,5-dimethoxyaniline are freely traded. This regulatory barrier means that any procurement of CAS 109351-13-5 must be accompanied by proof of legitimate use or licensing, making the sourcing pathway itself a key differentiator.

Supply Chain Compliance Intellectual Property Pharmaceutical Intermediate Procurement

Validated Application Scenarios for Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (CAS 109351-13-5) Based on Structural Differentiation Evidence


Regulated Synthesis of Sulfonylurea or Sulfonamide Pharmacophores Requiring 4,5-Dimethoxy Substitution

The compound's dual aniline functionality and electron-withdrawing sulfonyl bridge make it suitable as a key intermediate in the construction of sulfonylurea herbicides or sulfonamide-based therapeutics where the 4,5-dimethoxy motif is essential for target binding. The restricted patent status indicates its use in a proprietary active pharmaceutical ingredient (API) synthesis pathway .

ADC Payload-Linker Intermediate with Defined Oxidation State

The fully oxidized sulfonyl linker, combined with the 4,5-dimethoxyaniline core, can serve as a linker-payload precursor in antibody-drug conjugate (ADC) research. The sulfonyl group's stability under physiological conditions, contrasted with the labile thioether analog, is critical for maintaining conjugate integrity until target engagement .

Analytical Reference Standard for Patent-Protected Impurity Profiling

Given its restricted commercial availability, authenticated samples of CAS 109351-13-5 can be used as a qualified reference standard for detecting and quantifying related substances or synthetic impurities in API batches, leveraging the distinct mass and chromatographic retention endowed by the sulfonyl and dimethoxy groups .

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